RGD peptide (GRGDNP) (TFA)

Description

BenchChem offers high-quality RGD peptide (GRGDNP) (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RGD peptide (GRGDNP) (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

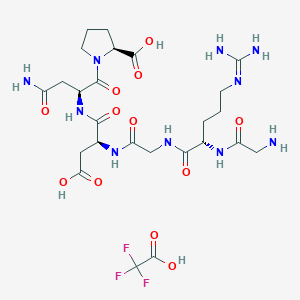

IUPAC Name |

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N10O10.C2HF3O2/c24-9-16(35)30-11(3-1-5-28-23(26)27)19(39)29-10-17(36)31-12(8-18(37)38)20(40)32-13(7-15(25)34)21(41)33-6-2-4-14(33)22(42)43;3-2(4,5)1(6)7/h11-14H,1-10,24H2,(H2,25,34)(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28);(H,6,7)/t11-,12-,13-,14-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZWQCVQZWXDRF-ZMNOQRQPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39F3N10O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The GRGDNP Peptide: A Technical Guide to its Mechanism of Action in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide Glycine-Arginine-Glycine-Aspartic acid-Asparagine-Proline (GRGDNP) is a valuable tool in cell biology and drug development. As a member of the RGD peptide family, it mimics the cell-binding domain of extracellular matrix (ECM) proteins like fibronectin.[1] This guide provides an in-depth analysis of the mechanism of action of the GRGDNP peptide in cell signaling, offering quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action: Competitive Inhibition of Integrin Binding

The primary mechanism of action of soluble GRGDNP peptide is the competitive inhibition of the binding of ECM proteins to cell surface integrin receptors.[2][3] Integrins are a family of transmembrane heterodimeric proteins that mediate cell-matrix and cell-cell adhesion, playing a crucial role in cellular signaling, migration, proliferation, and survival.[4] The Arginine-Glycine-Aspartic acid (RGD) sequence is a key recognition motif for many integrins.

By presenting the RGD sequence, the GRGDNP peptide binds to the ligand-binding pocket of integrins, thereby preventing their interaction with native ECM proteins. This disruption of cell-matrix adhesion triggers a cascade of intracellular signaling events, ultimately affecting various cellular functions. The specificity of GRGDNP for different integrin subtypes influences its biological effects. While it interacts with several RGD-binding integrins, it shows a preference for α5β1.[1]

Quantitative Data: Integrin Binding Affinity of GRGDNP Peptide

The inhibitory potency of GRGDNP is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the integrin-ligand binding or a biological response.

| Integrin Subtype | IC50 (nM) | Cell Line/System | Ligand | Reference |

| αvβ3 | 12 - 89 | Isolated integrin | Vitronectin | [5] |

| αvβ5 | 167 - 580 | Isolated integrin | Vitronectin | [5] |

| α5β1 | 34 - 335 | Isolated integrin | Fibronectin | [5] |

| α5β1 | > 100,000 | K562 cells | Fibronectin |

Key Signaling Pathways Modulated by GRGDNP

The binding of GRGDNP to integrins initiates a series of downstream signaling events, primarily through the modulation of focal adhesion complexes.

Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling. Upon integrin clustering following binding to the ECM, FAK is recruited to focal adhesions and autophosphorylated at Tyrosine 397 (Y397). This creates a binding site for Src family kinases, leading to further phosphorylation and full activation of FAK. Activated FAK, in turn, phosphorylates other downstream targets, regulating cell migration, survival, and proliferation.

Treatment with GRGDNP peptide disrupts integrin-ECM interactions, leading to a reduction in FAK phosphorylation and inactivation of this pathway.[6]

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and survival. Integrin-mediated adhesion can activate the MAPK/ERK pathway, often in synergy with growth factor signaling. The disruption of integrin-ECM binding by GRGDNP can lead to the downregulation of ERK1/2 phosphorylation, thereby inhibiting cell proliferation and survival signals.

Apoptosis Induction via Caspase-3 Activation

A significant consequence of disrupting cell adhesion with GRGDNP is the induction of apoptosis, or programmed cell death, in a variety of cell types. This process, often termed anoikis, is triggered when anchorage-dependent cells lose their connection to the ECM. One of the key mechanisms by which GRGDNP induces apoptosis is through the direct activation of caspase-3, a critical executioner caspase.[2] This activation can occur independently of death receptor signaling pathways.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of the GRGDNP peptide.

Competitive Integrin Binding Assay

This assay quantifies the ability of GRGDNP to inhibit the binding of a known ligand to a specific integrin.

Methodology:

-

Plate Coating: Coat a 96-well microplate with an ECM protein (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.

-

Blocking: Wash the plate with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.

-

Competitive Binding: In separate tubes, pre-incubate a constant concentration of purified integrin (e.g., α5β1) with a serial dilution of GRGDNP peptide for 30 minutes at room temperature.

-

Incubation: Add the integrin/peptide mixtures to the coated wells and incubate for 2 hours at 37°C.

-

Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST) to remove unbound integrin.

-

Primary Antibody: Add a primary antibody specific to the integrin subunit (e.g., anti-β1 integrin) and incubate for 1 hour at room temperature.

-

Secondary Antibody: After washing with PBST, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Detection: Wash the plate with PBST and add a TMB substrate solution. Stop the reaction with 2N H2SO4 and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each GRGDNP concentration relative to the control (no peptide) and determine the IC50 value by non-linear regression analysis.

Cell Adhesion Assay

This assay measures the effect of GRGDNP on the attachment of cells to an ECM-coated surface.

Methodology:

-

Plate Coating and Blocking: Coat and block a 96-well plate with an ECM protein as described in the binding assay protocol.

-

Cell Preparation: Culture cells to sub-confluency, detach them using a non-enzymatic cell dissociation solution, and resuspend them in serum-free medium.

-

Treatment: Pre-incubate the cell suspension with varying concentrations of GRGDNP peptide for 30 minutes at 37°C.

-

Seeding: Seed the treated cells onto the ECM-coated plate (e.g., 5 x 10^4 cells/well) and incubate for 1-2 hours at 37°C to allow for adhesion.

-

Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

-

Quantification: Quantify the number of adherent cells. This can be done by:

-

Crystal Violet Staining: Fix the cells with 4% paraformaldehyde, stain with 0.5% crystal violet, solubilize the dye with 10% acetic acid, and measure the absorbance at 570 nm.

-

Fluorescent Labeling: Pre-label the cells with a fluorescent dye (e.g., Calcein-AM) before seeding and measure the fluorescence of the adherent cells.

-

-

Data Analysis: Express the number of adherent cells as a percentage of the control (no peptide treatment).

Transwell Migration Assay

This assay assesses the impact of GRGDNP on the directional migration of cells towards a chemoattractant.

Methodology:

-

Chamber Preparation: Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate. The underside of the insert membrane can be coated with an ECM protein to promote migration.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Preparation and Treatment: Prepare a single-cell suspension in serum-free medium and treat with different concentrations of GRGDNP peptide for 30 minutes.

-

Seeding: Add the treated cell suspension to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 4-24 hours, depending on the cell type) at 37°C.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as 0.5% crystal violet.

-

Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

-

Data Analysis: Compare the number of migrated cells in the GRGDNP-treated groups to the control group.

Western Blot for FAK and ERK Phosphorylation

This technique is used to detect changes in the phosphorylation status of key signaling proteins like FAK and ERK upon treatment with GRGDNP.

Methodology:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight and then treat with GRGDNP peptide for various time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated FAK (p-FAK Y397), total FAK, phosphorylated ERK1/2 (p-ERK), and total ERK1/2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner of apoptosis, in cells treated with GRGDNP.

Methodology:

-

Cell Treatment: Treat cells with GRGDNP peptide for a specified period to induce apoptosis. Include a positive control (e.g., staurosporine) and a negative control (untreated cells).

-

Cell Lysis: Lyse the cells in a specific caspase assay lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate.

-

Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence (for fluorogenic substrates) or absorbance (for colorimetric substrates) using a plate reader.

-

Data Analysis: Calculate the caspase-3 activity and express it as a fold-change relative to the untreated control.

Conclusion

The GRGDNP peptide serves as a powerful research tool for dissecting the intricate roles of integrin-mediated cell signaling. Its ability to competitively inhibit integrin-ECM interactions provides a means to modulate fundamental cellular processes, including adhesion, migration, proliferation, and apoptosis. The downstream effects on key signaling nodes like FAK and ERK, along with the induction of caspase-3-mediated apoptosis, highlight its potential for applications in cancer research and the development of novel therapeutics. The detailed protocols provided in this guide offer a practical framework for researchers to investigate the multifaceted actions of the GRGDNP peptide in their specific experimental systems.

References

- 1. RGD peptides induce apoptosis by direct caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RGD peptide-induced apoptosis in human leukemia HL-60 cells requires caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibited effect of an RGD peptide hydrogel on the expression of β1-integrin, FAK, and Akt in Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the GRGDNP Sequence in Fibronectin: A Technical Guide for Researchers

Abstract

The Gly-Arg-Gly-Asp-Asn-Pro (GRGDNP) sequence, a conserved motif within the fibronectin protein, is of paramount importance in cell biology, mediating crucial interactions between cells and the extracellular matrix (ECM). This hexapeptide is a specific recognition site for a number of integrin receptors, thereby initiating a cascade of events that govern cell adhesion, migration, proliferation, survival, and differentiation.[1][2] This technical guide provides a comprehensive overview of the GRGDNP sequence's role, its binding kinetics with various integrins, the subsequent intracellular signaling pathways, and detailed protocols for key experimental assays used in its study. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in accessible tables and visualizing complex processes with detailed diagrams.

Introduction to Fibronectin and the RGD Motif

Fibronectin is a high-molecular-weight glycoprotein that is a fundamental component of the extracellular matrix and is also found in a soluble form in plasma.[3] It plays an essential role in organizing the ECM and regulating cell-matrix interactions. The functionality of fibronectin is largely attributed to its modular structure, which contains specific binding domains for various molecules, including collagen, fibrin, heparin, and cell-surface receptors.[3]

In 1984, Pierschbacher and Ruoslahti identified the tripeptide Arg-Gly-Asp (RGD) as the minimal sequence within fibronectin responsible for mediating cell attachment.[3] This RGD motif is the most common peptide for cell adhesion to the ECM and is recognized by a large family of transmembrane receptors known as integrins.[4][5] The GRGDNP sequence is the specific RGD-containing motif located in the tenth type III repeat of fibronectin. The flanking residues, Glycine at the N-terminus and Asn-Pro at the C-terminus, contribute to the conformation that confers binding specificity and affinity for certain integrin subtypes.[6]

The GRGDNP-Integrin Interaction

Integrins are heterodimeric receptors composed of α and β subunits that mediate the connection between the extracellular environment and the intracellular cytoskeleton. The binding of the GRGDNP sequence to these receptors is a critical event that triggers "outside-in" signaling.

Integrin Recognition and Specificity

The RGD motif of fibronectin is recognized by approximately half of all known integrins, including α5β1, αvβ3, αvβ5, αvβ6, αvβ8, and αIIbβ3.[4][7] While the core RGD sequence is essential, the amino acids flanking this motif play a crucial role in determining the specificity for different integrin subtypes. The linear GRGDNP peptide is frequently described as having a preference for the α5β1 integrin, which is often referred to as the classic fibronectin receptor.[6][8] However, it also demonstrates significant activity with other integrins, particularly from the αv class.[6][8]

Quantitative Binding Affinity Data

The affinity of RGD-containing peptides for various integrins is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand required to inhibit 50% of a specific binding interaction. Lower IC50 values indicate higher binding affinity. The following table summarizes the binding affinities of various linear RGD peptides for a panel of purified human integrins, as determined by in vitro binding assays.

| Integrin Subtype | Ligand (Linear Peptide) | IC50 (nM) |

| αvβ3 | RGD | 89.0 |

| GRGDS | 21.0 | |

| GRGDSP | 15.0 | |

| GRGDNP | 23.9 | |

| GRGDSPK | 12.2 | |

| αvβ5 | RGD | 580 |

| GRGDS | 350 | |

| GRGDSP | 300 | |

| GRGDNP | 310 | |

| GRGDSPK | 167 | |

| α5β1 | RGD | 335 |

| GRGDS | 100 | |

| GRGDSP | 70 | |

| GRGDNP | 81.3 | |

| GRGDSPK | 34 | |

| αIIbβ3 | All linear peptides | >10,000 |

| (Data sourced from a comprehensive evaluation of RGD-binding integrin ligands.[6]) |

Downstream Signaling Pathways

The engagement of integrins by the GRGDNP sequence initiates a complex network of intracellular signaling pathways that regulate cellular phenotype and function. This process begins with the clustering of integrins and the recruitment of numerous signaling and structural proteins to form focal adhesions.

Key signaling events include:

-

Focal Adhesion Kinase (FAK) Activation: Upon integrin ligation, FAK is recruited to focal adhesions and undergoes autophosphorylation. This creates docking sites for other proteins, including the Src family of kinases.

-

MAPK/ERK Pathway: The FAK-Src complex can activate the Ras-Raf-MEK-ERK (MAPK) pathway, which is a central regulator of gene expression, cell proliferation, and survival.

-

PI3K/Akt Pathway: FAK can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, another critical signaling cascade that promotes cell survival and growth.

-

Rho GTPase Activation: Integrin-mediated adhesion also leads to the activation of small GTPases such as RhoA, Rac, and Cdc42. These molecules are master regulators of the actin cytoskeleton, controlling the formation of stress fibers, lamellipodia, and filopodia, which are essential for cell spreading and migration.

Caption: GRGDNP-integrin binding initiates signaling cascades controlling key cellular functions.

Experimental Protocols

Studying the effects of the GRGDNP sequence requires specific biochemical and cell-based assays. The following sections detail the methodologies for three key experiments.

Cell Adhesion Assay

This assay quantifies the attachment of cells to a surface coated with a GRGDNP-containing peptide.

Methodology:

-

Plate Coating: Aseptically coat the wells of a 96-well non-tissue culture treated plate with a solution of GRGDNP peptide (e.g., 1-10 µg/mL in sterile PBS) or a control peptide (e.g., GRGESP). Incubate for 2 hours at 37°C or overnight at 4°C.

-

Blocking: Aspirate the coating solution and wash the wells twice with sterile PBS. Block non-specific binding sites by adding a solution of 1% heat-denatured Bovine Serum Albumin (BSA) in PBS to each well. Incubate for 1 hour at 37°C.

-

Cell Preparation: Culture cells of interest to sub-confluency. Detach the cells using a non-enzymatic cell dissociation buffer (e.g., EDTA-based) to preserve integrin integrity. Wash the cells and resuspend them in a serum-free medium at a concentration of 2.5 x 10^5 cells/mL.[9]

-

Cell Seeding: Aspirate the blocking solution from the wells. Add 100 µL of the cell suspension (containing 2.5 x 10^4 cells) to each well.[9]

-

Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a defined period (e.g., 60-90 minutes) to allow for adhesion.

-

Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells. The force of washing should be consistent across all wells.

-

Quantification: Fix the remaining adherent cells with 4% paraformaldehyde, then stain with a 0.1% crystal violet solution. Solubilize the stain with 10% acetic acid and measure the absorbance at ~570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

Caption: A typical workflow for a quantitative cell adhesion assay.

Affinity Chromatography

This technique is used to purify integrins or other RGD-binding proteins from a cell lysate or other complex biological sample.

Methodology:

-

Matrix Preparation: Synthesize or purchase a chromatography resin (e.g., Sepharose beads) that has been covalently coupled with the GRGDNP peptide.

-

Column Packing: Pack the GRGDNP-functionalized resin into a chromatography column and equilibrate it with a binding buffer (e.g., Tris-buffered saline with divalent cations like Mg2+ and Ca2+, which are essential for integrin function).

-

Sample Preparation & Loading: Prepare a protein extract from cells or tissues known to express the target integrin. Solubilize the proteins using a mild non-ionic detergent (e.g., Triton X-100). Clarify the lysate by centrifugation and load it onto the equilibrated column.

-

Washing: Wash the column with several column volumes of binding buffer to remove proteins that do not bind to the GRGDNP matrix.

-

Elution: Elute the specifically bound proteins. This can be achieved by:

-

Competitive Elution: Applying a high concentration of free GRGDNP peptide to the column.

-

Chelation: Using a buffer containing a chelating agent like EDTA to remove the divalent cations required for integrin-ligand binding.

-

-

Analysis: Collect the eluted fractions and analyze them by SDS-PAGE, Western blotting with specific anti-integrin antibodies, or mass spectrometry to identify the purified proteins.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure the real-time kinetics (association and dissociation rates) and affinity of biomolecular interactions.[10][11]

Methodology:

-

Sensor Chip Preparation: One interacting partner (the ligand, e.g., purified integrin receptor) is immobilized onto the surface of a sensor chip (typically a thin gold film).[5] Common immobilization chemistries include amine coupling.

-

System Priming: A running buffer, physiologically matched to the interaction (e.g., HBS-P+ with added Ca2+ and Mg2+), is flowed continuously over the sensor surface to establish a stable baseline.

-

Analyte Injection: The other interacting partner (the analyte, e.g., GRGDNP peptide) is injected in solution at several different concentrations over the sensor surface for a defined period (the "association phase").[12]

-

Real-Time Measurement: As the analyte binds to the immobilized ligand, the accumulation of mass on the sensor surface causes a change in the local refractive index. This change is detected in real-time and plotted as resonance units (RU) versus time, creating a sensorgram.[12]

-

Dissociation Phase: After the injection, the running buffer flows over the chip again, and the dissociation of the analyte from the ligand is monitored.

-

Data Analysis: The resulting sensorgrams are fitted to various kinetic binding models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Caption: The experimental workflow for analyzing binding kinetics using SPR.

Conclusion

The GRGDNP sequence is a cornerstone of cell-matrix biology, acting as a primary molecular key that allows cells to engage with fibronectin in the extracellular matrix. This specific interaction with integrin receptors is not merely a structural anchor but a potent trigger for a complex web of signaling pathways that dictate fundamental cellular decisions regarding growth, movement, and survival. A thorough understanding of its binding specificity, the downstream consequences of this binding, and the robust experimental methods used to probe these interactions is essential for researchers in basic science and is of critical importance for professionals in drug development aiming to modulate cell adhesion in pathologies such as cancer, fibrosis, and inflammatory diseases.

References

- 1. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live-Cell NMR And Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ilexlife.com [ilexlife.com]

- 3. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. publ.iss.it [publ.iss.it]

- 6. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innopep.com [innopep.com]

- 9. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. affiniteinstruments.com [affiniteinstruments.com]

- 11. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 12. path.ox.ac.uk [path.ox.ac.uk]

An In-depth Technical Guide to RGD Peptide (GRGDNP) Integrin Binding Specificity and Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arg-Gly-Asp (RGD) tripeptide sequence is a ubiquitous recognition motif for many integrin receptors, playing a pivotal role in cell-extracellular matrix (ECM) and cell-cell interactions. The synthetic peptide Gly-Arg-Gly-Asp-Asn-Pro (GRGDNP) is a linear RGD-containing peptide that has been extensively utilized as a tool to study integrin-mediated processes, including cell adhesion, migration, and signaling. Understanding the binding specificity and affinity of GRGDNP for various integrin subtypes is critical for its application in research and for the development of targeted therapeutics. This guide provides a comprehensive overview of the binding characteristics of GRGDNP, detailed experimental protocols for assessing these interactions, and a summary of the downstream signaling events.

Data Presentation: Quantitative Binding of GRGDNP to Integrins

The binding affinity of RGD peptides for different integrins can be quantified using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a common measure of the functional strength of an inhibitor in a competitive binding assay. The dissociation constant (Kd) is a direct measure of the binding affinity between a ligand and its receptor.

| Integrin Subtype | Ligand | Assay Type | Reported IC50 (nM) | Reported Kd (nM) |

| αvβ3 | GRGDNP | Solid-Phase Assay | 12 - 89 | ~100 |

| αvβ5 | GRGDNP | Solid-Phase Assay | 167 - 580 | Not Reported |

| α5β1 | GRGDNP | Solid-Phase Assay | 34 - 335 | >100,000 |

| αvβ6 | GRGDNP | Solid-Phase Assay | >10,000 | Not Reported |

| αvβ8 | GRGDNP | Solid-Phase Assay | >10,000 | Not Reported |

| αIIbβ3 | GRGDNP | Solid-Phase Assay | >10,000 | Not Reported |

Note: IC50 values can be influenced by experimental conditions. The linear GRGDNP peptide generally exhibits a preference for αvβ3, αvβ5, and α5β1 integrins, with significantly lower affinity for αvβ6, αvβ8, and αIIbβ3.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Integrin Signaling Pathways

Integrin engagement with RGD-containing ligands like GRGDNP initiates intracellular signaling cascades that regulate a multitude of cellular functions. The specific downstream pathways activated can depend on the integrin subtype involved.

Figure 1: Simplified signaling pathways downstream of αvβ3 and α5β1 integrin engagement by GRGDNP.

Experimental Workflow: Solid-Phase Binding Assay

This assay is commonly used to determine the relative binding affinities of ligands to purified integrins.

Figure 2: Workflow for a competitive solid-phase integrin binding assay.

Experimental Workflow: Cell Adhesion Assay

This assay measures the ability of a peptide to inhibit cell attachment to an ECM-coated surface.

Figure 3: Workflow for a cell adhesion inhibition assay.

Experimental Protocols

Solid-Phase Competitive Binding Assay

Objective: To determine the IC50 value of GRGDNP for a specific integrin.

Materials:

-

Purified integrin receptor

-

96-well microtiter plates

-

Biotinylated or enzyme-conjugated ligand (e.g., biotinylated fibronectin or vitronectin)

-

GRGDNP peptide

-

Blocking buffer (e.g., 1% BSA in Tris-buffered saline)

-

Wash buffer (e.g., TBS with 0.05% Tween-20)

-

Detection reagent (e.g., streptavidin-HRP and substrate)

-

Plate reader

Procedure:

-

Coating: Dilute the purified integrin to 1-2 µg/mL in a suitable buffer (e.g., PBS, pH 7.4). Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.

-

Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

-

Competition: Wash the plate three times. Prepare serial dilutions of GRGDNP. Add 50 µL of the GRGDNP dilutions and 50 µL of a fixed concentration of the labeled ligand to the wells. Incubate for 2-3 hours at room temperature.

-

Washing: Wash the plate five times with wash buffer to remove unbound reagents.

-

Detection: Add 100 µL of the detection reagent (e.g., streptavidin-HRP) and incubate for 1 hour at room temperature. Wash the plate again. Add the substrate and incubate until color develops.

-

Analysis: Stop the reaction and read the absorbance at the appropriate wavelength. Plot the absorbance against the log of the GRGDNP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Adhesion Inhibition Assay

Objective: To assess the ability of GRGDNP to inhibit cell adhesion to an ECM-coated surface.

Materials:

-

Cell line expressing the integrin of interest

-

96-well tissue culture plates

-

ECM protein (e.g., fibronectin, vitronectin)

-

GRGDNP peptide

-

Serum-free cell culture medium

-

Cell staining reagent (e.g., crystal violet)

-

Extraction buffer (e.g., 1% SDS)

Procedure:

-

Coating: Dilute the ECM protein to 10 µg/mL in PBS. Add 100 µL to each well and incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with 1% BSA in serum-free medium for 1 hour at 37°C.

-

Cell Preparation: Harvest cells and resuspend in serum-free medium.

-

Inhibition: Pre-incubate the cells with various concentrations of GRGDNP for 30 minutes at 37°C.

-

Adhesion: Plate the cell-peptide mixture (e.g., 1 x 10^5 cells/well) onto the coated wells and incubate for 1-2 hours at 37°C in a CO2 incubator.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification:

-

Fix the adherent cells with methanol for 10 minutes.

-

Stain with 0.5% crystal violet solution for 10 minutes.

-

Wash thoroughly with water and air dry.

-

Solubilize the stain with an extraction buffer.

-

Read the absorbance at 570 nm.

-

-

Analysis: Calculate the percentage of inhibition for each GRGDNP concentration relative to the control (no peptide) and determine the IC50.

Surface Plasmon Resonance (SPR) Analysis

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of the GRGDNP-integrin interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified integrin

-

GRGDNP peptide

-

Running buffer (e.g., HBS-P+)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a mixture of EDC and NHS.

-

Inject the purified integrin in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.

-

Deactivate the remaining active esters with ethanolamine.

-

-

Analyte Injection:

-

Prepare a series of concentrations of GRGDNP in the running buffer.

-

Inject the GRGDNP solutions over the sensor surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

-

Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte without denaturing the immobilized ligand.

-

Data Analysis:

-

Subtract the response from a reference flow cell to correct for non-specific binding and bulk refractive index changes.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd = kd/ka).

-

Conclusion

The GRGDNP peptide serves as a valuable tool for investigating integrin biology. Its binding profile demonstrates a degree of selectivity, with a preference for αvβ3, αvβ5, and α5β1 integrins. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the binding affinity and specificity of GRGDNP and other RGD-containing molecules. A thorough understanding of these interactions is fundamental for the continued exploration of integrin-mediated signaling and for the design of novel therapeutic agents that target these critical cellular receptors.

The RGD Motif: A Technical Guide to its Discovery and Significance in Cell Adhesion

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the Arginyl-Glycyl-Aspartic acid (RGD) motif revolutionized our understanding of cell-extracellular matrix (ECM) interactions. Initially identified in the early 1980s by Ruoslahti and Pierschbacher as the minimal sequence within fibronectin essential for cell attachment, the RGD tripeptide has since been recognized as a ubiquitous recognition site for a major class of cell surface receptors known as integrins.[1] This technical guide provides a comprehensive overview of the seminal discovery of the RGD motif, the key experimental methodologies employed in its identification, and its profound significance in cell biology and therapeutic development. We will delve into the quantitative aspects of RGD-integrin interactions, detail the signaling pathways initiated by this binding, and provide protocols for the foundational experiments that continue to be relevant in the field.

The Discovery of the RGD Motif: A Landmark in Cell Biology

The journey to pinpointing the RGD sequence began with the study of fibronectin, a high-molecular-weight glycoprotein in the extracellular matrix known to mediate cell adhesion.[2] Drs. Erkki Ruoslahti and Michael Pierschbacher sought to identify the specific region within fibronectin responsible for its cell-binding activity.

Their pioneering work involved a systematic approach of fragmenting the fibronectin molecule and testing the ability of these fragments to support cell attachment. Through a series of biochemical and cell-based assays, they narrowed down the cell-attachment-promoting activity to a specific domain of the fibronectin molecule.[2]

The definitive breakthrough came from the synthesis of a series of short peptides that mimicked overlapping sequences within this active domain. By testing the ability of these synthetic peptides to support cell attachment, they unequivocally identified the minimal active sequence as the tripeptide Arg-Gly-Asp (RGD).[1] Furthermore, they demonstrated that soluble RGD-containing peptides could competitively inhibit the attachment of cells to fibronectin-coated surfaces, confirming the specificity of this interaction.[1]

Subsequent research revealed that the RGD motif is not exclusive to fibronectin but is a common cell adhesion signal present in a multitude of other ECM proteins, including vitronectin, fibrinogen, and von Willebrand factor.[2] This discovery established the RGD sequence as a fundamental principle of cell-matrix recognition.

Quantitative Analysis of RGD-Mediated Cell Adhesion

The interaction between the RGD motif and its integrin receptors is characterized by specific binding affinities, which can be quantified. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of RGD-containing peptides in blocking cell adhesion or receptor binding.

| Peptide/Ligand | Integrin Subtype | IC50 (nM) | Cell Line | Assay Type | Reference |

| GRGDS | αvβ3 | 89 | Not Specified | Receptor Binding Assay | [1] |

| GRGDS | α5β1 | 335 | Not Specified | Receptor Binding Assay | [1] |

| GRGDS | αvβ5 | 440 | Not Specified | Receptor Binding Assay | [1] |

| Cyclic(RGDfV) | αvβ3 | 0.8 | M21 human melanoma | Cell Adhesion Assay | [2] |

| Cyclic(RGDfV) | αvβ5 | 100 | M21-L human melanoma | Cell Adhesion Assay | [2] |

| Cyclic(RGDfV) | α5β1 | 10 | M21 human melanoma | Cell Adhesion Assay | [2] |

Table 1: Inhibitory Concentrations (IC50) of RGD Peptides for Various Integrins. This table summarizes the IC50 values for the linear peptide GRGDS and a cyclic RGD peptide, demonstrating the range of affinities for different integrin subtypes. The data highlights that cyclic peptides can exhibit significantly higher affinity and selectivity.

Experimental Protocols: The Foundational Assays

The following protocols are based on the principles of the original experiments that led to the discovery and characterization of the RGD motif.

Solid-Phase Cell Attachment Assay

This assay is used to determine the ability of a substrate, such as an RGD-containing peptide, to promote cell adhesion.

Materials:

-

96-well non-tissue culture treated microtiter plates

-

RGD-containing peptides and control peptides

-

Bovine Serum Albumin (BSA)

-

Cell suspension (e.g., fibroblasts) in serum-free medium

-

Glutaraldehyde solution (for cell fixation)

-

Crystal Violet staining solution

-

Solubilization buffer (e.g., 10% acetic acid)

Procedure:

-

Coating the Plate:

-

Dissolve peptides in a suitable buffer (e.g., PBS) to the desired concentrations.

-

Add 100 µL of peptide solution to each well of the 96-well plate.

-

Include negative control wells with buffer only or a non-adhesive protein like BSA.

-

Incubate the plate overnight at 4°C to allow the peptides to adsorb to the plastic surface.

-

-

Blocking:

-

Aspirate the peptide solutions from the wells.

-

Wash the wells three times with PBS.

-

Add 200 µL of a blocking solution (e.g., 1% heat-denatured BSA in PBS) to each well to block any remaining non-specific binding sites on the plastic.

-

Incubate for at least 1 hour at room temperature.

-

-

Cell Seeding:

-

Wash the wells three times with serum-free medium.

-

Prepare a single-cell suspension of the desired cell type in serum-free medium at a concentration of 1-5 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to each well.

-

Incubate the plate at 37°C in a humidified incubator for 1-2 hours to allow for cell attachment.

-

-

Washing and Fixation:

-

Gently wash the wells three times with PBS to remove non-adherent cells.

-

Add 100 µL of glutaraldehyde solution to each well to fix the adherent cells.

-

Incubate for 15 minutes at room temperature.

-

-

Staining and Quantification:

-

Wash the wells three times with deionized water.

-

Add 100 µL of Crystal Violet solution to each well and incubate for 10-20 minutes at room temperature.

-

Wash the wells extensively with deionized water to remove excess stain.

-

Allow the plate to air dry completely.

-

Add 100 µL of solubilization buffer to each well to dissolve the stain.

-

Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

-

Competitive Inhibition of Cell Adhesion Assay

This assay is used to determine the ability of soluble RGD peptides to inhibit cell attachment to a fibronectin-coated surface.

Materials:

-

96-well non-tissue culture treated microtiter plates

-

Fibronectin

-

Soluble RGD-containing peptides and control peptides

-

Bovine Serum Albumin (BSA)

-

Cell suspension (e.g., fibroblasts) in serum-free medium

-

Glutaraldehyde solution

-

Crystal Violet staining solution

-

Solubilization buffer

Procedure:

-

Coating the Plate with Fibronectin:

-

Coat the wells of a 96-well plate with a solution of fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

-

Blocking:

-

Wash and block the wells with BSA as described in the solid-phase attachment assay.

-

-

Inhibition and Cell Seeding:

-

Prepare serial dilutions of the soluble RGD peptides and control peptides in serum-free medium.

-

Prepare a cell suspension as described previously.

-

In a separate tube, pre-incubate the cell suspension with the various concentrations of the soluble peptides for 15-30 minutes at 37°C.

-

Add 100 µL of the cell-peptide mixture to the fibronectin-coated and blocked wells.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Washing, Fixation, Staining, and Quantification:

-

Follow the same procedure for washing, fixing, staining, and quantifying the adherent cells as described in the solid-phase cell attachment assay. A decrease in absorbance compared to the control (no soluble peptide) indicates inhibition of cell adhesion.

-

The Significance of the RGD Motif: From Cell Adhesion to Signaling

The discovery of the RGD motif and its interaction with integrins unveiled a sophisticated signaling system that governs a multitude of cellular processes. Integrins are heterodimeric transmembrane receptors composed of α and β subunits. The binding of RGD-containing ligands to the extracellular domain of integrins triggers a cascade of intracellular events.

RGD-Integrin Signaling Pathway

Upon RGD binding, integrins undergo a conformational change, leading to their clustering on the cell surface and the formation of focal adhesions. These structures serve as signaling hubs, recruiting a complex network of proteins that connect the ECM to the intracellular actin cytoskeleton and activate various signaling pathways.

Figure 1: RGD-Integrin Signaling Pathway. This diagram illustrates the key molecular events following the binding of the RGD motif to integrin receptors, leading to the activation of downstream signaling cascades and reorganization of the actin cytoskeleton.

Key signaling molecules recruited to focal adhesions include:

-

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is a central player in integrin signaling. Its activation leads to the phosphorylation of numerous downstream targets.

-

Src Family Kinases: These tyrosine kinases are recruited to activated FAK and further amplify the signaling cascade.

-

Talin and Vinculin: Adaptor proteins that provide a direct link between integrins and the actin cytoskeleton.

-

Paxillin: A scaffold protein that recruits a variety of signaling molecules to the focal adhesion complex.

The activation of these pathways ultimately influences a wide range of cellular functions, including:

-

Cell Spreading and Migration: The dynamic regulation of the actin cytoskeleton is crucial for cell motility.

-

Cell Proliferation and Survival: Integrin-mediated signals can promote cell growth and protect cells from apoptosis (anoikis).

-

Gene Expression: Signaling from integrins can influence transcription factors and alter gene expression profiles.

The RGD Motif in Drug Development and Biotechnology

The pivotal role of the RGD-integrin interaction in both normal physiology and disease has made it an attractive target for therapeutic intervention and a valuable tool in biotechnology.

-

Anti-cancer Therapies: Certain integrins are overexpressed on tumor cells and angiogenic blood vessels. RGD-based peptides and peptidomimetics have been developed to block these integrins, thereby inhibiting tumor growth, metastasis, and angiogenesis.

-

Anti-thrombotic Agents: The integrin αIIbβ3 is a key receptor in platelet aggregation. RGD-based antagonists can prevent blood clot formation.

-

Targeted Drug Delivery: By conjugating drugs or imaging agents to RGD peptides, it is possible to specifically target them to tissues and cells that overexpress RGD-binding integrins.

-

Biomaterials and Tissue Engineering: Coating biomaterials with RGD peptides enhances cell attachment, proliferation, and differentiation, promoting tissue regeneration and the integration of medical implants.

Conclusion

The discovery of the RGD cell adhesion motif was a seminal moment in cell biology, shifting our understanding of how cells interact with their environment from a passive to an active and dynamic process. The simple tripeptide sequence has been shown to be a master regulator of complex cellular behaviors through its interaction with the integrin family of receptors. The foundational experimental techniques used to identify and characterize the RGD motif remain cornerstones of cell adhesion research. The ongoing exploration of the intricacies of RGD-integrin signaling continues to open new avenues for the development of targeted therapeutics and innovative biotechnological applications, underscoring the enduring legacy of this fundamental discovery.

References

The Role of GRGDNP Peptide in Mediating Cell-Extracellular Matrix Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Gly-Arg-Gly-Asp-Asn-Pro (GRGDNP) peptide is a synthetic hexapeptide that plays a critical role in cell adhesion, migration, growth, and differentiation by competitively inhibiting the interaction between integrin receptors and the extracellular matrix (ECM).[1][2][3] As a member of the RGD peptide family, which mimics the cell-binding domain of various ECM proteins like fibronectin, vitronectin, and fibrinogen, GRGDNP serves as a powerful tool in studying integrin-mediated signaling and holds potential for therapeutic applications in areas such as cancer therapy and tissue engineering.[4][5][6] This technical guide provides an in-depth overview of the GRGDNP peptide's function, the signaling pathways it modulates, and detailed experimental protocols for its study.

Core Mechanism of Action: Competitive Inhibition of Integrin Binding

The primary function of the GRGDNP peptide is to competitively inhibit the binding of integrin receptors to their natural ligands in the extracellular matrix.[1][2] The Arginine-Glycine-Aspartic acid (RGD) sequence is the minimal recognition motif for many integrins.[6][7] The GRGDNP peptide, with its core RGD sequence, has been shown to have a preference for certain integrin subtypes, particularly α5β1.[1][6][8][9] By occupying the ligand-binding site on the integrin, GRGDNP effectively blocks cell adhesion to the ECM, thereby influencing a cascade of downstream cellular processes.[1][3]

Integrins are heterodimeric transmembrane receptors composed of α and β subunits that are crucial for mediating the connection between the cell and its environment.[7][10] Upon binding to ECM proteins, integrins cluster and activate intracellular signaling pathways that regulate cell survival, proliferation, migration, and differentiation.[4][11] The GRGDNP peptide, by preventing this initial binding, can induce apoptosis (anoikis) in anchorage-dependent cells and modulate various signaling cascades.[1][12][13]

Signaling Pathways Modulated by GRGDNP

The binding of integrins to the ECM initiates a complex network of signaling pathways. By competitively inhibiting this interaction, the GRGDNP peptide can significantly impact these cascades.

Focal Adhesion Kinase (FAK) and Src Family Kinases

One of the earliest events following integrin-ligand binding is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK).[14][15] Activated FAK creates a docking site for Src family kinases, leading to their activation.[16][17] This FAK/Src complex then phosphorylates a multitude of downstream targets, including paxillin, which is involved in cytoskeletal organization and cell migration.[16] The use of GRGDNP can prevent the initial activation of FAK and Src, thereby disrupting these downstream signaling events.

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway

The MAPK/ERK pathway is a critical regulator of cell proliferation and survival.[11][14] Integrin-mediated adhesion can activate this pathway, often through the Ras-Raf-MEK-ERK cascade.[16] The GRGDNP peptide has been shown to influence this pathway; for instance, the related GRGDSP peptide can induce transient activation and nuclear translocation of ERK1/2 in cortical neurons.[18] By disrupting integrin-ECM interactions, GRGDNP can modulate the MAPK/ERK signaling necessary for cell growth.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is another key signaling cascade that is activated downstream of integrin engagement and plays a crucial role in cell survival and growth.[14][15][17] Inhibition of integrin binding by RGD peptides can lead to a reduction in Akt phosphorylation, thereby affecting cell viability.[19][20]

IKK/NF-κB Pathway

The GRGDNP peptide has also been shown to influence the IκB kinase (IKK)/nuclear factor-κB (NF-κB) signaling pathway.[21] For example, preincubation with GRGDNP can abolish stretch-induced IKK activation.[1][13]

A diagram illustrating the general mechanism of GRGDNP action is provided below:

Caption: Competitive inhibition of integrin-ECM binding by GRGDNP peptide.

A more detailed visualization of the downstream signaling pathways affected by integrin engagement is presented below:

Caption: Key integrin-mediated signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data found in the literature regarding the use of GRGDNP and related peptides in various experimental settings.

Table 1: Effective Concentrations of GRGDNP Peptide in In Vitro Assays

| Cell Type | Assay | GRGDNP Concentration | Observed Effect |

| Human Umbilical Vein Endothelial Cells (HUVECs) | IKK Activation Assay | 50 µM | Abolished stretch-induced IKK activation and IL-6 mRNA expression.[1][13] |

| Primary Hippocampal Neurons, HT22 Cells | Fibronectin (FN1) Expression Assay | 300 µg/mL | Reversed enhanced FN1 expression after oxygen-glucose deprivation.[1][22] |

| MC3T3-E1 Cells | Cell Attachment Inhibition Assay | 1,000 µM RGD | Inhibition of cell attachment.[12] |

| Human Fibroblasts | Cell Adhesion Assay on Fibronectin | 0.5 mg/mL GRGDSP | Delayed cell adhesion but did not affect the maximum attachment.[23] |

Table 2: IC50 Values for Linear RGD Peptides Against Various Integrin Subtypes

| Peptide | Integrin αvβ3 (nM) | Integrin αvβ5 (nM) | Integrin α5β1 (nM) |

| RGD | 12 - 89 | 167 - 580 | 34 - 335 |

| RGDS | 12 - 89 | 167 - 580 | 34 - 335 |

| GRGD | 12 - 89 | 167 - 580 | 34 - 335 |

| GRGDS | 12 - 89 | 167 - 580 | 34 - 335 |

| GRGDSP | 12 - 89 | 167 - 580 | 34 - 335 |

| GRGDSPK | 12 - 89 | 167 - 580 | 34 - 335 |

| GRGDNP | 12 - 89 | 167 - 580 | 34 - 335 |

| GRGDTP | 12 - 89 | 167 - 580 | 34 - 335 |

| Data adapted from a comprehensive study evaluating various RGD peptides. It is important to note that while GRGDNP is described as preferring α5β1, these broad IC50 ranges were reported for all tested linear peptides.[24] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of the GRGDNP peptide.

Cell Adhesion Assay

This protocol is designed to quantify the ability of GRGDNP to inhibit cell attachment to an ECM-coated surface.

Materials:

-

96-well tissue culture plates

-

ECM protein solution (e.g., Fibronectin, Vitronectin) in PBS

-

Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

-

Cell suspension of interest

-

GRGDNP peptide and control peptide (e.g., GRADSP) solutions at various concentrations

-

Cell staining solution (e.g., Crystal Violet)

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Workflow Diagram:

Caption: Workflow for a cell adhesion assay.

Procedure:

-

Coat the wells of a 96-well plate with the desired ECM protein solution (e.g., 10 µg/mL Fibronectin) and incubate overnight at 4°C.

-

Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

-

Harvest cells and resuspend them in serum-free medium.

-

Pre-incubate the cell suspension with varying concentrations of GRGDNP or a control peptide for 20-30 minutes at 37°C.[25]

-

Seed the pre-incubated cells into the ECM-coated wells (e.g., 2 x 10^4 cells/well).[26]

-

Incubate for a specified time (e.g., 1 hour) at 37°C to allow for cell adhesion.[26]

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Fix the adherent cells (e.g., with 4% paraformaldehyde) and stain with Crystal Violet.

-

Wash away excess stain and allow the plate to dry.

-

Solubilize the stain with 10% acetic acid.

-

Measure the absorbance at a wavelength appropriate for the stain (e.g., 570 nm for Crystal Violet) using a plate reader.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the effect of GRGDNP on cell proliferation by quantifying the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.[19]

Materials:

-

Cell line of interest

-

GRGDNP peptide

-

Complete culture medium

-

BrdU labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)

-

Substrate solution for the detection enzyme

-

Stop solution

-

Plate reader

Workflow Diagram:

Caption: Workflow for a BrdU cell proliferation assay.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of GRGDNP.

-

Incubate for the desired treatment period (e.g., 24-48 hours).

-

Add the BrdU labeling solution to each well and incubate for a further 2-4 hours to allow for incorporation into the DNA of proliferating cells.

-

Remove the labeling medium, and fix and denature the cells' DNA according to the manufacturer's protocol.

-

Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

-

Wash the wells to remove unbound antibody.

-

Add the substrate solution and incubate until a color change is observed.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance using a plate reader at the appropriate wavelength.

Western Blotting for Phosphorylated Signaling Proteins

This protocol is used to detect changes in the phosphorylation state of key signaling proteins (e.g., FAK, Akt, ERK) in response to GRGDNP treatment.

Materials:

-

Cell line of interest

-

GRGDNP peptide

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phosphorylated forms of the protein of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Workflow Diagram:

Caption: Workflow for Western blotting analysis.

Procedure:

-

Culture cells to the desired confluency and treat with GRGDNP for the specified time.

-

Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

The membrane can be stripped and re-probed with an antibody for the total form of the protein to normalize the data.

Applications in Drug Development and Research

The ability of GRGDNP and other RGD peptides to interfere with cell-ECM interactions has made them valuable tools in both basic research and drug development.

-

Cancer Research: Many cancer cells overexpress certain integrins, which are involved in tumor growth, angiogenesis, and metastasis.[4][5] RGD peptides can be used to target these integrins to inhibit tumor progression or to deliver cytotoxic agents specifically to cancer cells.[5][27]

-

Tissue Engineering: RGD peptides are frequently incorporated into biomaterials and scaffolds to enhance cell adhesion, proliferation, and differentiation, thereby promoting tissue regeneration.[5][7][27]

-

Anti-thrombotic Agents: RGD peptides can inhibit platelet aggregation by blocking integrins on the platelet surface, making them potential candidates for the development of anti-thrombotic drugs.[5]

-

Fundamental Cell Biology: GRGDNP and related peptides are indispensable tools for elucidating the intricate details of integrin-mediated signaling and its role in various cellular processes.[5]

Conclusion

The GRGDNP peptide is a potent and specific inhibitor of integrin-ECM interactions, with a preference for α5β1 integrin. Its ability to competitively block this fundamental biological process makes it an invaluable reagent for studying the downstream consequences on cell behavior and signaling. The experimental protocols outlined in this guide provide a framework for researchers to investigate the multifaceted roles of integrins in health and disease. As our understanding of the complexities of integrin signaling continues to grow, the applications for peptides like GRGDNP in both the laboratory and the clinic are set to expand.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. RGD peptide | Integrin-Iigand Interaction Inhibitor | AmBeed.com [ambeed.com]

- 4. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellgs.com [cellgs.com]

- 6. qyaobio.com [qyaobio.com]

- 7. Function and Mechanism of RGD in Bone and Cartilage Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RGD-Dependent Epithelial Cell-Matrix Interactions in the Human Intestinal Crypt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Integrin-mediated signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. um.es [um.es]

- 15. scispace.com [scispace.com]

- 16. thesciencenotes.com [thesciencenotes.com]

- 17. Integrin and Its Associated Proteins as a Mediator for Mechano-Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of a novel cyclic RGD peptidomimetic on cell proliferation, migration and angiogenic activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of a novel cyclic RGD peptidomimetic on cell proliferation, migration and angiogenic activity in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. innopep.com [innopep.com]

- 22. RGD peptide (GRGDNP) | 整合素-配体互作抑制剂 | MCE [medchemexpress.cn]

- 23. RGD peptides may only temporarily inhibit cell adhesion to fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

The Significance of the Asparagine-Proline Flanking Sequence in GRGDNP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arg-Gly-Asp (RGD) tripeptide sequence is a ubiquitous motif in extracellular matrix (ECM) proteins, mediating cell adhesion through its interaction with integrin receptors. The specificity and affinity of this interaction are significantly modulated by the amino acid residues flanking the core RGD sequence. This technical guide provides a comprehensive analysis of the GRGDNP peptide, with a particular focus on the critical role of the asparagine (N) and proline (P) flanking residues. We will delve into the quantitative binding data, detailed experimental protocols for assessing its activity, and the signaling pathways it modulates. This document aims to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development who are interested in the nuanced roles of RGD-containing peptides.

Introduction: The RGD Motif and the Importance of Flanking Sequences

The RGD sequence is the minimal recognition site for a significant portion of the integrin family of cell surface receptors.[1] This interaction is fundamental to a host of physiological and pathological processes, including cell adhesion, migration, proliferation, differentiation, and apoptosis.[2] While the RGD tripeptide is the core binding element, the amino acids that flank this sequence play a pivotal role in determining the binding affinity and selectivity for different integrin subtypes.[3] These flanking residues contribute to the conformational presentation of the RGD motif, thereby influencing which of the more than 20 different integrin heterodimers it will preferentially bind.[3]

The GRGDNP peptide has been identified as a sequence that exhibits a notable preference for the α5β1 integrin.[2][3] This guide will explore the structural and functional significance of the asparagine and proline residues that confer this selectivity and detail the downstream consequences of this specific molecular interaction.

Quantitative Analysis of GRGDNP Binding Affinity

The binding affinity of RGD peptides to various integrin subtypes is a critical determinant of their biological activity. The following tables summarize the half-maximal inhibitory concentration (IC50) values for GRGDNP and other relevant RGD peptides, providing a quantitative comparison of their binding potencies.

Table 1: IC50 Values (nM) of Linear RGD Peptides for Various Integrin Subtypes

| Peptide | αvβ3 | αvβ5 | α5β1 | αvβ6 | αvβ8 | αIIbβ3 |

| GRGDNP | 46.7 | 440 | 34 | >10,000 | >10,000 | >10,000 |

| GRGDSP | 15.3 | 250 | 100 | >10,000 | >10,000 | >10,000 |

| RGD | 89 | 440 | 335 | >10,000 | >10,000 | >10,000 |

Data sourced from Kapp et al. (2017)[3]. Lower IC50 values indicate higher binding affinity.

Table 2: IC50 Value for GRGDNP in a Cell Adhesion Assay

| Peptide | Cell Line | Substrate | Integrin Target | IC50 (µM) |

| GRGDNP | K562 | Fibronectin | α5β1 | >100 |

Data sourced from MedChemExpress[4]. This assay measures the inhibition of cell adhesion to a specific substrate.

These data quantitatively demonstrate the preference of GRGDNP for the α5β1 integrin over other subtypes, highlighting the influence of the asparagine and proline flanking residues.

The Conformational Role of the Asparagine-Proline Sequence

The conformational rigidity and specificity of the RGD motif are significantly influenced by its flanking amino acids. The proline residue, in particular, is known to introduce conformational constraints in peptide chains.[5]

-

Proline's Influence: The cyclic nature of proline's side chain restricts the phi (φ) torsion angle of the peptide backbone, leading to a more defined and stable conformation of the RGD loop.[5] This pre-organization of the binding motif is thought to reduce the entropic penalty upon binding to the integrin receptor, thereby enhancing affinity.[1] Studies on other proline-containing RGD peptides suggest that this conformational rigidity is crucial for maintaining a bioactive conformation that is favorably recognized by the integrin binding pocket.[1]

-

Asparagine's Contribution: While the role of asparagine in GRGDNP has not been as extensively studied as proline, its polar side chain may contribute to the overall conformation and binding through hydrogen bonding interactions with the integrin receptor or by influencing the local peptide structure. Further structural studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations specifically on GRGDNP, are needed to fully elucidate the precise role of the asparagine residue.

Figure 1: Logical relationship of the flanking residues' role in GRGDNP.

Signaling Pathways Modulated by GRGDNP

The interaction of GRGDNP with α5β1 integrin triggers downstream signaling cascades that can influence cellular behavior, most notably leading to the induction of apoptosis.

Integrin-Mediated Signaling Cascade

Upon binding of GRGDNP to α5β1 integrin, a conformational change in the integrin dimer initiates a cascade of intracellular events. This "outside-in" signaling often involves the recruitment and activation of focal adhesion kinase (FAK) and Src family kinases.[6] These kinases, in turn, can activate various downstream pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-Akt pathways, which regulate cell survival, proliferation, and migration.[7]

Figure 2: General integrin-mediated signaling pathway initiated by GRGDNP.

GRGDNP-Induced Apoptosis via Caspase-3 Activation

A significant consequence of RGD peptide engagement, including GRGDNP, is the induction of apoptosis, or programmed cell death.[8][9] This process is often mediated through the direct activation of caspase-3, a key executioner caspase in the apoptotic pathway.[8][9] It is proposed that upon cellular entry, RGD peptides can directly interact with pro-caspase-3, inducing a conformational change that leads to its autoprocessing and activation.[8] Activated caspase-3 then cleaves a variety of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.

Figure 3: GRGDNP-induced apoptosis through direct caspase-3 activation.

Detailed Experimental Protocols

Reproducible and reliable experimental data are paramount in scientific research. This section provides detailed methodologies for key assays used to characterize the activity of GRGDNP.

Solid-Phase Integrin Binding Assay (ELISA-like)

This assay is used to determine the binding affinity of peptides to purified integrin receptors.

Figure 4: Workflow for a solid-phase integrin binding assay.

Materials:

-

Purified integrin receptor (e.g., α5β1)

-

High-binding 96-well microtiter plates

-

Bovine Serum Albumin (BSA)

-

Biotinylated ligand (e.g., biotinylated fibronectin)

-

GRGDNP and other competitor peptides

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

HRP substrate (e.g., TMB)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Binding buffer (e.g., Tris-buffered saline with divalent cations)

Procedure:

-

Coating: Dilute the purified integrin in a suitable buffer and coat the wells of a 96-well plate (100 µL/well). Incubate overnight at 4°C.

-

Blocking: Wash the wells with wash buffer. Block non-specific binding sites by adding a solution of BSA (e.g., 1-3% in PBS) to each well (200 µL/well) and incubate for 1-2 hours at room temperature.

-

Competition: Wash the wells. Add a constant concentration of the biotinylated ligand along with varying concentrations of the competitor peptide (GRGDNP) to the wells (100 µL/well). Incubate for 2-3 hours at room temperature.

-

Detection: Wash the wells to remove unbound reagents. Add Streptavidin-HRP conjugate diluted in binding buffer to each well (100 µL/well) and incubate for 1 hour at room temperature.

-

Development: Wash the wells thoroughly. Add the HRP substrate and allow the color to develop. Stop the reaction with a stop solution.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The IC50 value is calculated as the concentration of the competitor peptide that inhibits 50% of the binding of the biotinylated ligand.[10]

Cell Adhesion Assay (Crystal Violet Staining)

This assay measures the ability of a peptide to inhibit cell attachment to an ECM-coated surface.

Figure 5: Workflow for a crystal violet cell adhesion assay.

Materials:

-

Cell line expressing the target integrin (e.g., K562 cells for α5β1)

-

96-well tissue culture plates

-

ECM protein (e.g., fibronectin)

-

BSA

-

GRGDNP and control peptides

-

Crystal Violet solution (0.1-0.5% in methanol or ethanol)

-

Fixing solution (e.g., methanol or glutaraldehyde)

-

Solubilization buffer (e.g., 10% acetic acid or 1% SDS)

Procedure:

-

Coating: Coat the wells of a 96-well plate with the ECM protein of interest diluted in PBS (100 µL/well). Incubate for 1-2 hours at 37°C or overnight at 4°C.[11]

-

Blocking: Wash the wells with PBS. Block with a BSA solution for at least 30 minutes at room temperature.[11]

-

Cell Seeding: Harvest and resuspend cells in serum-free media. Pre-incubate the cells with various concentrations of GRGDNP or a control peptide for 20-30 minutes.

-

Adhesion: Seed the cell suspension into the coated and blocked wells (e.g., 5 x 10^4 cells/well). Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.[12]

-

Washing: Gently wash the wells with PBS to remove non-adherent cells. The stringency of the washing step is critical and may need optimization.[12]

-

Staining: Fix the remaining adherent cells with a fixing solution for 10-20 minutes. Stain the fixed cells with Crystal Violet solution for 10-30 minutes.[11]

-

Quantification: Wash the wells with water to remove excess stain. Solubilize the bound dye with a solubilization buffer. Measure the absorbance at a wavelength of 570-590 nm. The percentage of inhibition is calculated relative to the control (no inhibitor peptide).

Applications in Drug Development

The selectivity of GRGDNP for α5β1 integrin makes it an attractive candidate for various therapeutic and diagnostic applications, particularly in oncology.

-

Targeted Drug Delivery: GRGDNP can be conjugated to nanoparticles, liposomes, or other drug delivery systems to target tumors that overexpress α5β1 integrin.[2] This targeted approach can enhance the delivery of cytotoxic agents to cancer cells while minimizing off-target toxicity to healthy tissues.

-

Anti-Angiogenic Therapy: Since α5β1 integrin is involved in angiogenesis (the formation of new blood vessels that supply tumors), GRGDNP can be used to inhibit this process, thereby restricting tumor growth and metastasis.

-

Direct Apoptosis Induction: The inherent pro-apoptotic activity of GRGDNP can be leveraged as a direct anti-cancer therapeutic strategy.

Conclusion

The asparagine and proline residues flanking the RGD motif in the GRGDNP peptide are not mere passive spacers but are critical determinants of its biological activity. They confer a conformational preference that leads to selective and high-affinity binding to the α5β1 integrin. This specificity, coupled with its ability to induce apoptosis, positions GRGDNP as a valuable tool for both basic research into integrin biology and as a promising lead for the development of targeted cancer therapeutics. Further investigation into the precise structural basis of its interaction with α5β1 and a deeper understanding of its downstream signaling pathways will undoubtedly pave the way for novel and effective clinical applications.

References

- 1. Inclusion of an RGD Motif Alters Invasin Integrin-Binding Affinity and Specificity. | Semantic Scholar [semanticscholar.org]

- 2. Integrin-Binding Site, GRGDNP - 1 mg [anaspec.com]